3-(4-Chloro-2-methylphenoxy)-4-(2-chlorophenyl)-1-(3-nitrophenyl)azetidin-2-one
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Overview
Description
3-(4-Chloro-2-methylphenoxy)-4-(2-chlorophenyl)-1-(3-nitrophenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams that have significant importance in medicinal chemistry due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-methylphenoxy)-4-(2-chlorophenyl)-1-(3-nitrophenyl)azetidin-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction may start with the preparation of a suitable phenoxy derivative, followed by the introduction of chloro and nitro groups through electrophilic aromatic substitution reactions. The final step often involves the cyclization of the intermediate to form the azetidinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2-methylphenoxy)-4-(2-chlorophenyl)-1-(3-nitrophenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The phenoxy and phenyl rings can undergo further substitution reactions to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied to understand its potential as a pharmaceutical agent.
Medicine: It may have therapeutic applications due to its structural similarity to other bioactive azetidinones.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-methylphenoxy)-4-(2-chlorophenyl)-1-(3-nitrophenyl)azetidin-2-one involves its interaction with specific molecular targets. The presence of chloro, methyl, and nitro groups may influence its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenoxy)-4-phenyl-1-(3-nitrophenyl)azetidin-2-one
- 3-(4-Methylphenoxy)-4-(2-chlorophenyl)-1-(3-nitrophenyl)azetidin-2-one
- 3-(4-Chloro-2-methylphenoxy)-4-phenyl-1-(3-nitrophenyl)azetidin-2-one
Uniqueness
The uniqueness of 3-(4-Chloro-2-methylphenoxy)-4-(2-chlorophenyl)-1-(3-nitrophenyl)azetidin-2-one lies in its specific combination of substituents, which may confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H16Cl2N2O4 |
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Molecular Weight |
443.3 g/mol |
IUPAC Name |
3-(4-chloro-2-methylphenoxy)-4-(2-chlorophenyl)-1-(3-nitrophenyl)azetidin-2-one |
InChI |
InChI=1S/C22H16Cl2N2O4/c1-13-11-14(23)9-10-19(13)30-21-20(17-7-2-3-8-18(17)24)25(22(21)27)15-5-4-6-16(12-15)26(28)29/h2-12,20-21H,1H3 |
InChI Key |
SWFZHYGVOAWADE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2C(N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4Cl |
Origin of Product |
United States |
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